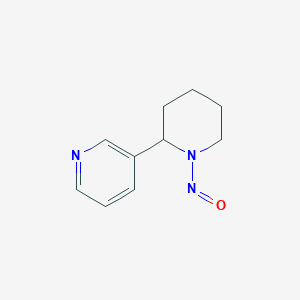

N'-Nitrosoanabasine

Description

Properties

IUPAC Name |

3-(1-nitrosopiperidin-2-yl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N3O/c14-12-13-7-2-1-5-10(13)9-4-3-6-11-8-9/h3-4,6,8,10H,1-2,5,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXYPVKMROLGXJI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C(C1)C2=CN=CC=C2)N=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3021019 | |

| Record name | Nitrosoanabasine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3021019 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37620-20-5, 84237-39-8, 1133-64-8 | |

| Record name | 3-(1-Nitroso-2-piperidinyl)pyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=37620-20-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N'-Nitrosoanabasine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037620205 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pyridine, 3-(1-nitroso-2-piperidinyl)-, (+-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084237398 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nitrosoanabasine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3021019 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(1-Nitroso-2-piperidinyl)pyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-NITROSOANABASINE, (RS)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y7VU5E9XAT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | N'-nitrosoanabasine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0041939 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

N'-Nitrosoanabasine: A Technical Guide on Chemical Properties, Structure, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

N'-Nitrosoanabasine (NAB) is a tobacco-specific nitrosamine (B1359907) (TSNA) formed from the nitrosation of the minor tobacco alkaloid anabasine (B190304).[1] As a member of the nitrosamine class of compounds, NAB is of significant interest to the scientific community due to its carcinogenic potential.[2][3][4] This technical guide provides a comprehensive overview of the chemical properties, structure, and biological implications of NAB, with a focus on its metabolic activation and role in carcinogenesis. Detailed experimental protocols for its synthesis, purification, and analysis are presented, alongside visualizations of key biological pathways and experimental workflows.

Chemical Properties and Structure

N'-Nitrosoanabasine is a heterocyclic compound characterized by a pyridine (B92270) ring linked to a nitrosated piperidine (B6355638) ring. Its chemical identity and core properties are summarized in the tables below.

Identification

| Property | Value |

| IUPAC Name | 3-(1-nitroso-2-piperidinyl)pyridine[5] |

| Synonyms | (R,S)-N'-Nitrosoanabasine, NAB, 1-Nitroso-2-(3-pyridyl)piperidine[5][6] |

| CAS Number | 37620-20-5 (for the racemic mixture)[5] |

| Molecular Formula | C₁₀H₁₃N₃O[5][6][7] |

| Molecular Weight | 191.23 g/mol [6][7] |

| Chemical Structure | A pyridine ring attached at the 3-position to the 2-position of a piperidine ring, with a nitroso group attached to the nitrogen atom of the piperidine ring. |

Physicochemical Properties

| Property | Value |

| Appearance | Low-melting solid[5] |

| Solubility | Soluble in DMSO (≥10 mg/mL) and Ethanol (≥10 mg/mL). Sparingly soluble in PBS (pH 7.2) (1-10 mg/mL).[5] |

| Boiling Point | 165-170 °C at 3 Torr[8] |

| Storage Temperature | -20°C[8] |

Biological Activity and Significance

N'-Nitrosoanabasine is recognized as a mutagenic metabolite and a carcinogen.[7] Its biological effects are primarily linked to its metabolic activation into reactive species that can interact with cellular macromolecules, including DNA.

Carcinogenicity

Animal studies have demonstrated the carcinogenic potential of NAB. In rats, oral administration of NAB has been shown to induce esophageal tumors.[2][4] Compared to the potent esophageal carcinogen 1,4-dinitrosopiperazine (B30178) (DNPI) and the moderately active N'-Nitrosonornicotine (NNN), NAB is considered a weak carcinogen in this model.[2] In mice, NAB is carcinogenic, while it is not considered carcinogenic in hamsters.[5] The International Agency for Research on Cancer (IARC) has classified N'-Nitrosoanabasine as a Group 3 carcinogen, meaning it is "not classifiable as to its carcinogenicity to humans" due to limited evidence in humans.

Metabolic Activation

The carcinogenicity of NAB is dependent on its metabolic activation, primarily mediated by Cytochrome P450 (CYP) enzymes. In vitro studies have indicated that human CYP1B1, CYP2A6, CYP2A13, and CYP2E1 are involved in the metabolism of NAB. This metabolic process involves hydroxylation at the carbon atoms adjacent to the nitroso group (α-hydroxylation), leading to the formation of unstable intermediates that can ultimately generate DNA-reactive species.

The following diagram illustrates the proposed metabolic activation pathway of N'-Nitrosoanabasine.

Caption: Proposed metabolic activation pathway of N'-Nitrosoanabasine (NAB) leading to carcinogenesis.

Experimental Protocols

This section provides detailed methodologies for the synthesis, purification, and analysis of N'-Nitrosoanabasine, as well as a workflow for assessing its carcinogenicity in vivo.

Synthesis and Purification of N'-Nitrosoanabasine

The synthesis of N'-Nitrosoanabasine is typically achieved through the nitrosation of its precursor, anabasine.

Materials:

-

Anabasine

-

Sodium nitrite (B80452) (NaNO₂)

-

Hydrochloric acid (HCl)

-

Dichloromethane (CH₂Cl₂)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Silica (B1680970) gel for column chromatography

-

Hexane

-

Ethyl acetate (B1210297)

Protocol:

-

Dissolve anabasine in a suitable acidic aqueous solution (e.g., dilute HCl) in a round-bottom flask, and cool the solution to 0-5°C in an ice bath.

-

Slowly add an aqueous solution of sodium nitrite dropwise to the cooled anabasine solution with constant stirring. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

After the addition is complete, allow the reaction mixture to stir at 0-5°C for an additional 2-3 hours.

-

Neutralize the reaction mixture by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

-

Extract the aqueous layer multiple times with dichloromethane.

-

Combine the organic extracts and wash them with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent in vacuo to obtain the crude N'-Nitrosoanabasine.

-

Purify the crude product by silica gel column chromatography, using a hexane-ethyl acetate gradient as the eluent, to yield pure N'-Nitrosoanabasine.

Analysis of N'-Nitrosoanabasine by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for the sensitive and selective quantification of NAB in various matrices.

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) system

-

Tandem mass spectrometer with an electrospray ionization (ESI) source

Chromatographic Conditions (Example):

-

Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm)

-

Mobile Phase A: 0.1% Formic acid in water

-

Mobile Phase B: 0.1% Formic acid in acetonitrile

-

Gradient: A suitable gradient from high aqueous to high organic mobile phase to achieve separation from other components.

-

Flow Rate: 0.3 mL/min

-

Column Temperature: 40°C

-

Injection Volume: 5 µL

Mass Spectrometry Conditions (Example):

-

Ionization Mode: Positive Electrospray Ionization (ESI+)

-

Multiple Reaction Monitoring (MRM) Transitions:

-

NAB: Precursor ion (m/z) -> Product ion (m/z) (specific values to be determined based on instrumentation and tuning)

-

Internal Standard (e.g., NAB-d4): Precursor ion (m/z) -> Product ion (m/z)

-

-

Source Parameters: Optimized for maximum signal intensity (e.g., capillary voltage, source temperature, gas flows).

In Vivo Carcinogenicity Assessment Workflow

The following diagram outlines a typical workflow for assessing the carcinogenicity of N'-Nitrosoanabasine in a rodent model.

Caption: A generalized workflow for conducting an in vivo carcinogenicity study of N'-Nitrosoanabasine.

Conclusion

N'-Nitrosoanabasine remains a compound of significant toxicological interest due to its presence in tobacco products and its demonstrated carcinogenicity in animal models. Understanding its chemical properties, metabolic activation pathways, and the methodologies for its study are crucial for ongoing research in tobacco carcinogenesis, cancer prevention, and the development of potential regulatory strategies. This technical guide provides a foundational resource for professionals engaged in these critical areas of research.

References

- 1. Metabolism-dependent mutagenicity of two structurally similar tobacco-specific nitrosamines (N-nitrosonornicotine and N-nitrosoanabasine) in human cells, partially different CYPs being activating enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. THE CARCINOGENICITY OF NITROSOANABASINE, A POSSIBLE CONSTITUENT OF TOBACCO SMOKE - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. oehha.ca.gov [oehha.ca.gov]

- 5. osti.gov [osti.gov]

- 6. A study of tobacco carcinogenesis. XIV. Effects of N'-nitrosonornicotine and N'-nitrosonanabasine in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis of tobacco-specific N-nitrosamines and their metabolites and results of related bioassays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. m.youtube.com [m.youtube.com]

N'-Nitrosoanabasine (NAB) Formation in Tobacco Products: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the formation of N'-Nitrosoanabasine (NAB), a tobacco-specific nitrosamine (B1359907) (TSNA), in tobacco products. This document details the chemical pathways of its formation, factors influencing its concentration, detailed experimental protocols for its quantification, and a summary of its biological implications.

Introduction to N'-Nitrosoanabasine (NAB)

N'-Nitrosoanabasine (NAB) is a carcinogenic compound found in tobacco products.[1] It is formed from the nitrosation of the minor tobacco alkaloid, anabasine (B190304).[2] The formation of NAB and other TSNAs primarily occurs during the curing, aging, and processing of tobacco leaves.[3][4] While NAB is generally found at lower concentrations compared to other major TSNAs like N'-nitrosonornicotine (NNN) and 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (B1679377) (NNK), its presence is a significant concern due to its carcinogenic properties.[5][6]

Chemical Formation of N'-Nitrosoanabasine

The formation of NAB is a chemical process involving the reaction of the secondary amine group of the alkaloid anabasine with a nitrosating agent.

Precursor Alkaloid:

-

Anabasine: A minor pyridine (B92270) alkaloid naturally present in tobacco (Nicotiana species).[7][8] Its concentration in the tobacco leaf is a key limiting factor for NAB formation.

Nitrosating Agents:

-

Nitrosating agents are primarily derived from the reduction of nitrate (B79036), which is absorbed by the tobacco plant from the soil and fertilizers.[9] During tobacco curing and processing, microbial and enzymatic reduction of nitrate leads to the formation of nitrite (B80452) and nitrogen oxides (e.g., N₂O₃, N₂O₄), which act as potent nitrosating agents.[10][11]

The chemical reaction can be summarized as the nitrosation of the secondary amine in the piperidine (B6355638) ring of anabasine.

Quantitative Data on NAB Levels in Tobacco Products

The concentration of NAB varies significantly across different types of tobacco products, influenced by factors such as tobacco type, curing methods, and manufacturing processes.[12] The following tables summarize the quantitative levels of NAB reported in various studies.

Table 1: N'-Nitrosoanabasine (NAB) Levels in Smokeless Tobacco Products

| Product Type | NAB Concentration (ng/g wet weight) | Reference(s) |

| Moist Snuff | 40 - 4800 | [1] |

| Dry Snuff | Not Detected - 680 | [13] |

| Chewing Tobacco | 100 - 970 | [1] |

| Snus | 220 - 560 | [11] |

| Zarda (Bangladesh) | 37 - 13000 | [11] |

| Gul (Bangladesh) | 37 - 13000 | [11] |

Table 2: N'-Nitrosoanabasine (NAB) Levels in Combustible Tobacco Products

| Product Type | NAB Concentration (ng/g or ng/unit) | Reference(s) |

| Cigarette Tobacco Filler | 170 - 2560 (ng/g) | [14] |

| Cigarette Mainstream Smoke (ISO) | 0.61 - 9.8 (ng/cigarette) | [5] |

| Cigarette Mainstream Smoke (CI) | 2.0 - 29 (ng/cigarette) | [5] |

| Cigar Tobacco Filler | Varies by type (comparable to cigarettes) | [8] |

Experimental Protocols for NAB Quantification

Accurate quantification of NAB in tobacco products is crucial for research and regulatory purposes. The most common analytical techniques are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography with a Thermal Energy Analyzer (GC-TEA).

LC-MS/MS Method for NAB Quantification

This method offers high sensitivity and selectivity for the analysis of TSNAs.

4.1.1. Sample Preparation and Extraction

-

Homogenization: A representative sample of the tobacco product (e.g., 0.25-1.0 g) is cryogenically ground to a fine powder.[2][12]

-

Internal Standard Spiking: A known amount of an isotopically labeled internal standard (e.g., NAB-d4) is added to the sample for accurate quantification.

-

Extraction: The sample is extracted with an aqueous buffer, typically 100 mM ammonium (B1175870) acetate (B1210297), by shaking or sonication for a specified period (e.g., 30-60 minutes).

-

Filtration/Centrifugation: The extract is filtered (e.g., through a 0.45 µm filter) or centrifuged to remove solid particles.

4.1.2. Instrumental Analysis

-

Chromatography:

-

Column: C18 reversed-phase column (e.g., Waters Xterra MS C18, 50x4.6mm, 5µm).[2]

-

Mobile Phase A: 5-10 mM ammonium acetate in water or 0.1% acetic acid in water.[10]

-

Mobile Phase B: 5-10 mM ammonium acetate in 95/5 acetonitrile/water or 0.1% acetic acid in methanol.[10]

-

Gradient Elution: A gradient program is used to separate NAB from other matrix components and TSNAs.

-

Flow Rate: Typically 0.4-1.0 mL/min.[2]

-

Column Temperature: Maintained at a constant temperature (e.g., 55-60°C).[2]

-

-

Mass Spectrometry:

-

Ionization: Electrospray Ionization (ESI) in positive mode.

-

Detection: Multiple Reaction Monitoring (MRM) is used for selective and sensitive detection of the parent and daughter ions of NAB and its internal standard. For NAB, a common transition is m/z 192 -> 162.[2]

-

GC-TEA Method for NAB Quantification

This method is highly specific for nitrosamines.

4.2.1. Sample Preparation and Extraction

-

Extraction: The tobacco sample is extracted with a citrate-phosphate buffer containing ascorbic acid to prevent artifact formation.

-

Liquid-Liquid Extraction: The aqueous extract is then back-extracted with dichloromethane (B109758) to transfer the TSNAs into an organic solvent.

-

Cleanup: The organic extract may be further purified using column chromatography (e.g., on alumina) to remove interfering compounds.

-

Concentration: The purified extract is concentrated to a small volume before injection.

4.2.2. Instrumental Analysis

-

Gas Chromatography:

-

Column: A capillary column suitable for the separation of nitrosamines (e.g., DB-1301).

-

Injection: Splitless injection is typically used to maximize sensitivity.

-

Temperature Program: A temperature gradient is employed to achieve optimal separation.

-

-

Thermal Energy Analyzer (TEA):

-

The TEA detector is specific for the nitroso group. It works by pyrolyzing the N-N=O bond, which releases a nitric oxide (NO) radical. This radical then reacts with ozone to produce chemiluminescence, which is detected by a photomultiplier tube.

-

References

- 1. Tobacco-specific nitrosamines - Wikipedia [en.wikipedia.org]

- 2. Enzymology of repair of DNA adducts produced by N-nitroso compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 3-(1-Nitroso-2-piperidinyl)pyridine | C10H13N3O | CID 14335 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. N'-Nitrosoanabasine (NAB) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Formation, Repair, and Genotoxic Properties of Bulky DNA Adducts Formed from Tobacco-Specific Nitrosamines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Metabolism-dependent mutagenicity of two structurally similar tobacco-specific nitrosamines (N-nitrosonornicotine and N-nitrosoanabasine) in human cells, partially different CYPs being activating enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. DNA Alkylation Damage by Nitrosamines and Relevant DNA Repair Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 9. publications.iarc.who.int [publications.iarc.who.int]

- 10. researchgate.net [researchgate.net]

- 11. In vitro metabolism of N'-Nitrosonornicotine catalyzed by cytochrome P450 2A13 and its inhibition by nicotine, N'-Nitrosoanatabine and N'-Nitrosoanabasine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. oehha.ca.gov [oehha.ca.gov]

- 13. Human Metabolome Database: Showing metabocard for N'-nitrosoanabasine (HMDB0041939) [hmdb.ca]

- 14. N-Nitrosoanabasine | C10H13N3O | CID 7069270 - PubChem [pubchem.ncbi.nlm.nih.gov]

Carcinogenicity of N'-Nitrosoanabasine in Animal Models: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

N'-Nitrosoanabasine (NAB) is a tobacco-specific nitrosamine (B1359907) (TSNA) formed from the alkaloid anabasine, which is present in tobacco products. As a member of the N-nitroso compound family, NAB has been investigated for its carcinogenic potential. This technical guide provides an in-depth overview of the carcinogenicity of NAB in animal models, summarizing key quantitative data, detailing experimental methodologies, and illustrating the pertinent biological pathways involved in its mechanism of action. The information presented is intended to serve as a comprehensive resource for researchers and professionals in the fields of toxicology, oncology, and drug development.

Data Presentation: Quantitative Carcinogenicity Data

The carcinogenic activity of N'-Nitrosoanabasine has been evaluated in rodent models. The following tables summarize the key quantitative findings from these studies.

Table 1: Carcinogenicity of N'-Nitrosoanabasine in Male Fischer 344 Rats

| Parameter | Value | Reference |

| Animal Model | Male Fischer 344 Rats | [1][2][3] |

| Route of Administration | Drinking Water | [1][2][3] |

| Total Dose | 630 mg per rat | [1][2][3] |

| Duration of Treatment | 30 weeks | [1][2][3] |

| Observation Period | Up to 11 months | [1][2] |

| Tumor Incidence (Esophagus) | 1/20 (5%) | [1][2][3] |

| Tumor Type | Papilloma/Carcinoma | [1][2] |

| Control Group Incidence | Not explicitly stated, but implied to be 0/20 | [1][2] |

| Positive Control (NNN) | 12/20 (60%) esophageal tumors | [1][2][3] |

Table 2: Carcinogenicity of N'-Nitrosoanabasine in Syrian Golden Hamsters

| Parameter | Value | Reference |

| Animal Model | Male and Female Syrian Golden Hamsters | [4] |

| Route of Administration | Subcutaneous Injection | [4] |

| Treatment Schedule | Three times per week for 25 weeks | [4] |

| Observation Period | 58 weeks post-treatment | [4] |

| Tumor Incidence | Negative for tumor induction | [4] |

Experimental Protocols

A thorough understanding of the experimental design is crucial for the interpretation of carcinogenicity data. Below are detailed methodologies from key studies investigating NAB.

Carcinogenicity Study in Fischer 344 Rats (Hoffmann et al., 1975)

-

Housing and Diet : Animals were housed under standard laboratory conditions with access to a standard diet and drinking water ad libitum.

-

Test Substance : N'-Nitrosoanabasine (NAB), synthesized and characterized for purity.

-

Administration : NAB was administered in the drinking water for 30 weeks.[1][2] The total dose administered over this period was 630 mg per rat.[1][2]

-

Control Groups : A negative control group receiving untreated drinking water and a positive control group receiving N'-Nitrosonornicotine (NNN), a known esophageal carcinogen, were included.[1][2]

-

Observation and Necropsy : The animals were observed for a total of 11 months.[1][2] A complete necropsy was performed on all animals.

-

Histopathological Examination : Tissues from the esophagus, pharynx, nasal cavity, and other major organs were collected, fixed in formalin, processed, and embedded in paraffin.[5][6][7][8] Sections were stained with hematoxylin (B73222) and eosin (B541160) (H&E) and examined microscopically for the presence of tumors.[5][6][7][8] Tumors were classified based on their histopathological characteristics.[5][6][7][8]

Mandatory Visualizations

Experimental Workflow: Rodent Carcinogenicity Bioassay

Caption: Workflow of a typical rodent carcinogenicity bioassay for N'-Nitrosoanabasine.

Signaling Pathway: Metabolic Activation and DNA Adduct Formation of N'-Nitrosoanabasine

Caption: Metabolic activation of N'-Nitrosoanabasine leading to DNA damage.

Signaling Pathway: Downstream Consequences of NAB-Induced DNA Damage

Caption: Cellular signaling pathways responding to NAB-induced DNA damage.

Conclusion

The available data from animal models indicate that N'-Nitrosoanabasine is a weak carcinogen in Fischer 344 rats, inducing esophageal tumors at a low incidence when administered in drinking water.[1][2] In contrast, a study in Syrian golden hamsters did not show evidence of carcinogenicity.[4] The mechanism of NAB-induced carcinogenesis is believed to involve metabolic activation by cytochrome P450 enzymes, leading to the formation of DNA adducts.[9] This DNA damage can trigger cellular responses, including cell cycle arrest and apoptosis, and if not properly repaired, can lead to mutations and the initiation of cancer.[9] Further research is warranted to fully elucidate the downstream signaling pathways affected by NAB and to better understand its carcinogenic risk to humans.

References

- 1. A study of tobacco carcinogenesis. XIV. Effects of N'-nitrosonornicotine and N'-nitrosonanabasine in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A study of tobacco carcinogenesis. XIV. Effects of N'-nitrosonornicotine and N'-nitrosonanabasine in rats. | Semantic Scholar [semanticscholar.org]

- 3. academic.oup.com [academic.oup.com]

- 4. oehha.ca.gov [oehha.ca.gov]

- 5. Histopathological and ultrastructural studies on esophageal tumors in rats treated with N-nitrosopiperidine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. documents.cap.org [documents.cap.org]

- 7. Histopathological landscape of rare oesophageal neoplasms - PMC [pmc.ncbi.nlm.nih.gov]

- 8. documents.cap.org [documents.cap.org]

- 9. jchr.org [jchr.org]

Metabolic Pathways of N'-Nitrosoanabasine in Humans: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

N'-Nitrosoanabasine (NAB) is a tobacco-specific nitrosamine (B1359907) (TSNA) implicated in the etiology of tobacco-related cancers. Understanding its metabolic fate in humans is crucial for assessing its carcinogenic potential and for developing strategies for risk reduction. This technical guide provides a comprehensive overview of the metabolic pathways of NAB in humans, focusing on the core processes of metabolic activation via cytochrome P450-mediated hydroxylation and detoxification through UDP-glucuronosyltransferase-catalyzed glucuronidation. This document summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of the metabolic pathways to facilitate a deeper understanding for researchers, scientists, and drug development professionals.

Introduction

N'-Nitrosoanabasine (NAB) is a member of the tobacco-specific nitrosamine (TSNA) family, a group of potent carcinogens found in tobacco products and smoke. Human exposure to NAB occurs primarily through the use of tobacco products. While not as extensively studied as other TSNAs like N'-nitrosonornicotine (NNN) and 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (B1679377) (NNK), NAB is structurally similar to NNN and is also considered to be a procarcinogen that requires metabolic activation to exert its carcinogenic effects. This guide will delve into the known metabolic pathways of NAB in humans, providing a technical resource for the scientific community.

Metabolic Activation: α-Hydroxylation

The primary pathway for the metabolic activation of NAB is α-hydroxylation, a reaction catalyzed by cytochrome P450 (CYP) enzymes.[1] This process introduces a hydroxyl group at the carbon atoms adjacent to the N-nitroso group (the α-positions) in the piperidine (B6355638) ring of NAB. This hydroxylation is a critical step, as the resulting α-hydroxynitrosamines are unstable and can spontaneously decompose to form highly reactive electrophilic intermediates that can bind to DNA, leading to mutations and initiating the process of carcinogenesis.

Molecular docking studies have suggested that human CYP1B1, CYP2A6, CYP2A13, and CYP2E1 are capable of binding NAB as a substrate.[2] While direct quantitative data on the specific hydroxylated metabolites of NAB in humans is limited, the metabolism of the structurally analogous NNN provides a strong predictive model. NNN undergoes hydroxylation at the 2' and 5' positions of its pyrrolidine (B122466) ring. It is therefore highly probable that NAB is metabolized via hydroxylation at the analogous 2'- and 6'-positions of its piperidine ring.

These hydroxylation reactions lead to the formation of unstable α-hydroxy-N'-nitrosoanabasine intermediates, which can then undergo ring opening to form reactive diazohydroxides. These intermediates are considered the ultimate carcinogens derived from NAB.

Key Cytochrome P450 Enzymes Involved

Several CYP isoforms have been implicated in the metabolism of TSNAs, and based on studies of related compounds and molecular modeling, the following are likely to be involved in NAB hydroxylation:

-

CYP2A Family (CYP2A6 and CYP2A13): These enzymes are known to be highly efficient in the metabolic activation of TSNAs.[3]

-

CYP1B1: This enzyme is expressed in several extrahepatic tissues and may play a role in the local metabolic activation of NAB.[2]

-

CYP2E1: This enzyme is inducible by ethanol (B145695) and is known to metabolize various nitrosamines.[2]

Detoxification Pathway: Pyridine-N-Glucuronidation

In addition to metabolic activation, NAB undergoes detoxification through conjugation reactions, primarily glucuronidation. This reaction is catalyzed by UDP-glucuronosyltransferases (UGTs), a superfamily of enzymes that transfer a glucuronic acid moiety from the cofactor UDP-glucuronic acid (UDPGA) to a substrate.[4][5] Glucuronidation increases the water solubility of NAB, facilitating its excretion in the urine.

NAB and its metabolites are present in human urine in both free and glucuronidated forms.[6][7] Specifically, pyridine-N-glucuronidation has been identified as a major detoxification pathway for NAB.[6] In this reaction, the nitrogen atom of the pyridine (B92270) ring of NAB is conjugated with glucuronic acid.

Potential UDP-Glucuronosyltransferase Isoforms

While the specific human UGT isoforms responsible for NAB glucuronidation have not been definitively identified, studies on structurally similar compounds provide valuable insights. Nicotine, which also contains a pyridine ring, undergoes N-glucuronidation catalyzed by UGT1A4 and UGT2B10.[8] It is therefore plausible that these or other isoforms from the UGT1A and UGT2B subfamilies are involved in the glucuronidation of NAB.[8][9]

Quantitative Data on NAB Metabolism

Quantitative analysis of NAB and its metabolites in human biological fluids provides crucial information on the extent of exposure and the balance between metabolic activation and detoxification. The primary matrix for these measurements is urine.

| Analyte | Population | Mean Concentration (pmol/mg creatinine) | Percentage as Glucuronide | Reference |

| Total NAB | Smokers (n=14) | 0.040 ± 0.039 | 59% - 90% | [6] |

| Total NAB | Smokeless Tobacco Users (n=11) | 0.23 ± 0.19 | 59% - 90% | [6] |

Note: "Total NAB" refers to the sum of free NAB and its pyridine-N-glucuronide.

Experimental Protocols

In Vitro Metabolism of N'-Nitrosoanabasine using Human Liver Microsomes

This protocol outlines a general procedure for studying the metabolism of NAB in vitro using human liver microsomes (HLMs), a common model for investigating phase I and phase II metabolism.[5][10][11][12]

5.1.1. Materials

-

N'-Nitrosoanabasine (NAB) analytical standard

-

Pooled human liver microsomes (HLMs)

-

Potassium phosphate (B84403) buffer (pH 7.4)

-

NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) or NADPH

-

UDP-glucuronic acid (UDPGA) (for glucuronidation assays)

-

Alamethicin (B1591596) (to activate UGTs in microsomes)

-

Magnesium chloride (MgCl2)

-

Acetonitrile (B52724) or other suitable organic solvent (for reaction termination)

-

Internal standard (e.g., a deuterated analog of NAB)

-

LC-MS/MS system

5.1.2. Incubation for Hydroxylation (CYP-mediated)

-

Prepare a stock solution of NAB in a suitable solvent (e.g., methanol (B129727) or DMSO) at a concentration that minimizes the final solvent concentration in the incubation mixture (typically <1%).

-

In a microcentrifuge tube, pre-incubate HLMs (e.g., 0.2-0.5 mg/mL final protein concentration) in potassium phosphate buffer (e.g., 100 mM, pH 7.4) at 37°C for a few minutes.[11]

-

Add NAB to the incubation mixture at various concentrations to determine enzyme kinetics.

-

Initiate the metabolic reaction by adding the NADPH regenerating system.

-

Incubate the mixture at 37°C with gentle shaking for a specified period (e.g., 0-60 minutes).

-

Terminate the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.

-

Centrifuge the samples to precipitate the proteins.

-

Transfer the supernatant to a new tube for LC-MS/MS analysis.

5.1.3. Incubation for Glucuronidation (UGT-mediated)

-

Follow steps 1 and 2 from the hydroxylation protocol.

-

To activate the UGT enzymes, add alamethicin (e.g., 25 µg/mg microsomal protein) and MgCl2 (e.g., 5 mM) to the pre-incubation mixture.

-

Add NAB to the incubation mixture.

-

Initiate the reaction by adding UDPGA (e.g., 2-5 mM).

-

Follow steps 5-8 from the hydroxylation protocol.

Quantification of NAB and its Metabolites by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of TSNAs and their metabolites in biological matrices.

5.2.1. Sample Preparation from Urine

-

To determine total NAB (free + glucuronidated), treat a urine sample with β-glucuronidase to cleave the glucuronide conjugate.[6]

-

Add an internal standard to the urine sample.

-

Perform solid-phase extraction (SPE) to concentrate the analytes and remove interfering matrix components.[6]

-

Elute the analytes from the SPE cartridge and evaporate the solvent.

-

Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

5.2.2. LC-MS/MS Analysis

-

Chromatography: Use a C18 reverse-phase column for separation of NAB and its metabolites. A gradient elution with a mobile phase consisting of water and acetonitrile or methanol, often with a modifier like formic acid, is typically employed.

-

Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode. Use multiple reaction monitoring (MRM) for quantification, selecting specific precursor-to-product ion transitions for NAB and its metabolites.

Visualizations of Metabolic Pathways and Workflows

References

- 1. Human Metabolome Database: Showing metabocard for N'-nitrosoanabasine (HMDB0041939) [hmdb.ca]

- 2. Metabolism-dependent mutagenicity of two structurally similar tobacco-specific nitrosamines (N-nitrosonornicotine and N-nitrosoanabasine) in human cells, partially different CYPs being activating enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. In vitro metabolism of N'-Nitrosonornicotine catalyzed by cytochrome P450 2A13 and its inhibition by nicotine, N'-Nitrosoanatabine and N'-Nitrosoanabasine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The UDP-glucuronosyltransferases: their role in drug metabolism and detoxification - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. In Vitro Drug Metabolism Using Liver Microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. series.publisso.de [series.publisso.de]

- 8. Structure and Protein–Protein Interactions of Human UDP-Glucuronosyltransferases - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Species differences in drug glucuronidation: Humanized UDP-glucuronosyltransferase 1 mice and their application for predicting drug glucuronidation and drug-induced toxicity in humans - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. The Conduct of Drug Metabolism Studies Considered Good Practice (II): In Vitro Experiments - PMC [pmc.ncbi.nlm.nih.gov]

- 12. In Vitro Drug Metabolite Profiling Using Hepatic S9 and Human Liver Microsomes | Springer Nature Experiments [experiments.springernature.com]

N'-Nitrosoanabasine (NAB): A Technical Guide on its Genotoxicity and Mutagenicity

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

N'-Nitrosoanabasine (NAB), a tobacco-specific nitrosamine (B1359907) (TSNA), is a recognized carcinogen that poses a significant health risk due to its presence in tobacco products. This technical guide provides a comprehensive overview of the genotoxic and mutagenic properties of NAB, drawing from key in vitro and in vivo studies. NAB's genotoxicity is contingent upon metabolic activation, primarily by cytochrome P450 (CYP) enzymes, leading to the formation of DNA adducts, induction of gene mutations, and chromosomal damage. This document summarizes the available quantitative data, details experimental methodologies, and visualizes the pertinent biological pathways to offer a thorough resource for the scientific community.

Introduction

N'-Nitrosoanabasine is a nitrosamine derived from the tobacco alkaloid anabasine. As a member of the TSNA class of compounds, it has been the subject of toxicological evaluation due to its carcinogenic potential. Understanding the mechanisms through which NAB exerts its genotoxic and mutagenic effects is crucial for risk assessment and the development of potential strategies for harm reduction. This guide synthesizes the current scientific knowledge on NAB's ability to damage genetic material.

Genotoxicity and Mutagenicity Profile

The genotoxic and mutagenic activity of NAB has been investigated in a variety of experimental systems, ranging from bacterial reverse mutation assays to studies in human cell lines and animal models. A consistent finding across these studies is the requirement for metabolic activation for NAB to exert its DNA-damaging effects.

In Vitro Studies

Bacterial Reverse Mutation Assays (Ames Test)

The mutagenicity of NAB has been evaluated using genetically engineered Salmonella typhimurium strains co-expressing human CYP enzymes. These studies have been instrumental in identifying the specific enzymes responsible for the metabolic activation of NAB into a mutagen.

Table 1: Summary of NAB Mutagenicity in Ames Test

| S. typhimurium Strain | Human CYP Isoform | Result | Reference |

| YG7108 | CYP1A1 | Metabolic Activation | [1] |

| YG7108 | CYP2A6 | Metabolic Activation | [1] |

| YG7108 | CYP3A4 | Main Activating Enzyme | [1] |

Quantitative data on the number of revertant colonies were not available in the reviewed literature.

Mammalian Cell-Based Assays

Studies utilizing human cell lines have provided significant insights into the clastogenic (chromosome-damaging) and mutagenic potential of NAB in a system more relevant to human physiology.

Table 2: Clastogenicity of NAB in Human Hepatoma (C3A) Cells

| NAB Concentration (µM) | Mean Micronucleus (MN) Frequency (%) ± SD | Fold Increase vs. Control | Reference |

| 0 (Control) | 1.2 ± 0.3 | 1.0 | [2] |

| 62.5 | 2.5 ± 0.5 | 2.1 | [2] |

| 125 | 3.8 ± 0.6 | 3.2 | [2] |

| 250 | 5.1 ± 0.8 | 4.3 | [2] |

| 500 | 6.4 ± 1.1 | 5.3 | [2] |

| 1000 | 7.9 ± 1.3 | 6.6 | [2] |

Data extracted from Chen et al. (2024). The study also noted that NAB induced centromere-free micronuclei, indicating a clastogenic mechanism.

Table 3: Mutagenicity of NAB in Human Hepatoma (C3A) Cells (PIG-A Assay)

| NAB Concentration (µM) | Mutant Frequency (x 10⁻⁶) ± SD | Fold Increase vs. Control | Reference |

| 0 (Control) | 15.2 ± 3.1 | 1.0 | [2] |

| 500 | 35.8 ± 5.7 | 2.4 | [2] |

| 1000 | 48.6 ± 7.9 | 3.2 | [2] |

Data extracted from Chen et al. (2024). The PIG-A assay measures mutations in the phosphatidylinositol glycan anchor biosynthesis class A gene.

In Vivo Studies

Carcinogenicity studies in animal models provide the most direct evidence of the long-term consequences of NAB's genotoxic potential.

Table 4: Carcinogenicity of N'-Nitrosoanabasine in Animal Models

| Species | Route of Administration | Dosing Regimen | Tumor Site | Tumor Incidence | Reference |

| Fischer Rats | Drinking Water | 30 weeks (total dose, 630 mg) | Esophagus | 1/20 | [3] |

| Syrian Golden Hamsters | Subcutaneous Injection | Three times per week for 25 weeks | Respiratory Tract | Not specified | [4] |

| Chester Beatty (CB) Albino Rats | Drinking Water | Six days per week, for life | Esophagus, Liver | Tumors observed | [4] |

Experimental Protocols

Ames Test with Genetically Engineered Salmonella

-

Bacterial Strains: Salmonella typhimurium YG7108 strains, each engineered to co-express a specific human CYP isoform (e.g., CYP1A1, CYP1A2, CYP1B1, CYP2A6, CYP2C8, CYP2C9, CYP2C19, CYP2D6, CYP2E1, CYP3A4, or CYP3A5) along with human NADPH-cytochrome P450 reductase.[1]

-

Test Compound: N'-Nitrosoanabasine dissolved in a suitable solvent.

-

Procedure: The assay is typically performed using a pre-incubation method. The bacterial strain, NAB at various concentrations, and a buffer system are incubated together. The mixture is then plated on minimal glucose agar (B569324) plates.

-

Endpoint: The number of revertant colonies (his+) is counted after a suitable incubation period. A dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic response.

In Vitro Micronucleus Assay in Human Cells

-

Cell Line: Human hepatoma C3A cells, which have enhanced endogenous CYP expression compared to HepG2 cells.[2]

-

Test Compound: N'-Nitrosoanabasine dissolved in a suitable solvent, with concentrations ranging from 62.5 to 1000 µM.[2]

-

Procedure:

-

Cells are seeded in appropriate culture vessels and allowed to attach.

-

Cells are exposed to NAB for a duration equivalent to two cell cycles (e.g., 48 hours).[2]

-

Cytochalasin B is added to block cytokinesis, resulting in binucleated cells.

-

Cells are harvested, fixed, and stained with a DNA-specific dye (e.g., DAPI).

-

Micronuclei are scored in binucleated cells using fluorescence microscopy.

-

-

Endpoint: The frequency of micronucleated binucleated cells is determined. An increase in micronucleus frequency in treated cells compared to controls indicates clastogenic and/or aneugenic activity.

Signaling Pathways and Mechanisms of Action

The genotoxicity of N'-Nitrosoanabasine is initiated by its metabolic activation, which leads to the formation of reactive intermediates capable of damaging DNA. This damage, in turn, can trigger cellular DNA damage response pathways.

Metabolic Activation of N'-Nitrosoanabasine

The primary pathway for NAB's bioactivation is through hydroxylation by cytochrome P450 enzymes. This process generates unstable intermediates that can ultimately form electrophilic species that react with DNA.

Caption: Metabolic activation of N'-Nitrosoanabasine by CYP enzymes.

DNA Damage and Repair

The formation of DNA adducts by reactive NAB metabolites can lead to various forms of DNA damage, including single and double-strand breaks. This damage activates complex cellular signaling pathways designed to either repair the damage or trigger apoptosis if the damage is too severe.

Caption: General DNA damage response pathway activated by NAB.

Conclusion

The available evidence strongly indicates that N'-Nitrosoanabasine is a genotoxic and mutagenic compound that requires metabolic activation to exert its effects. In vitro studies have identified the key cytochrome P450 enzymes involved in its bioactivation and have demonstrated its ability to induce both gene mutations and chromosomal damage in human cells. In vivo studies have confirmed its carcinogenicity in multiple animal models. This technical guide provides a consolidated resource for understanding the genotoxic profile of NAB, which is essential for ongoing research into tobacco-related carcinogenesis and for the development of regulatory and public health strategies. Further research is warranted to obtain more detailed quantitative data on its in vivo genotoxicity and to fully elucidate the specific DNA adducts formed and the downstream signaling pathways that are activated.

References

- 1. Role of human cytochrome P450 (CYP) in the metabolic activation of nitrosamine derivatives: application of genetically engineered Salmonella expressing human CYP - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Metabolism-dependent mutagenicity of two structurally similar tobacco-specific nitrosamines (N-nitrosonornicotine and N-nitrosoanabasine) in human cells, partially different CYPs being activating enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A study of tobacco carcinogenesis. XIV. Effects of N'-nitrosonornicotine and N'-nitrosonanabasine in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Tobacco nitrosamines as culprits in disease: mechanisms reviewed - PMC [pmc.ncbi.nlm.nih.gov]

N'-Nitrosoanabasine as a Biomarker of Tobacco Exposure: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

N'-Nitrosoanabasine (NAB) is a tobacco-specific nitrosamine (B1359907) (TSNA) formed by the nitrosation of the minor tobacco alkaloid anabasine.[1] TSNAs are a group of potent carcinogens found in tobacco products and tobacco smoke, and their presence in biological samples is a reliable indicator of tobacco exposure.[2][3] Among the major TSNAs, which also include N'-nitrosonornicotine (NNN), 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (B1679377) (NNK), and N'-nitrosoanatabine (NAT), NAB is considered a weaker carcinogen in animal studies.[4] However, its quantification in biological fluids, primarily urine, serves as a valuable biomarker for assessing exposure to tobacco products, including cigarettes and smokeless tobacco.[5] This technical guide provides a comprehensive overview of NAB as a biomarker, including detailed experimental protocols for its quantification, a summary of quantitative data, and a review of its metabolic fate and associated cellular signaling pathways.

Data Presentation: Quantitative Levels of N'-Nitrosoanabasine

The concentration of NAB varies significantly across different tobacco products and in the biological fluids of tobacco users, reflecting the extent of their exposure.

Table 1: N'-Nitrosoanabasine (NAB) and Other TSNAs in Various Tobacco Products

| Tobacco Product | NAB (ng/g or ng/cigarette) | NNN (ng/g or ng/cigarette) | NNK (ng/g or ng/cigarette) | NAT (ng/g or ng/cigarette) | Reference(s) |

| Cigarettes (Mainstream Smoke) | |||||

| U.S. Commercial Brands (Average) | 18 - 205 ng/cig | 19 - 855 ng/cig | 21 - 470 ng/cig | Data not specified | [6] |

| Marlboro Blend #54 | Data not specified | 232 ng/cig | 133 ng/cig | Data not specified | [6] |

| Marlboro Virginia Blend | Data not specified | 20 ng/cig | 26 ng/cig | Data not specified | [6] |

| Smokeless Tobacco (μg/g) | |||||

| Bangladeshi Brands (Range) | 0.037 - 13 | 1.1 - 59 | 0.15 - 34 | 0.79 - 45 | [7] |

| U.S. Brands (Mean) | ~0.53 | Data not specified | Data not specified | ~2.7 | [6] |

| Indian Brands (Mean) | ~1.48 | Data not specified | Data not specified | ~1.52 | [6] |

| Pakistani Brands (Mean) | ~0.5 | Data not specified | Data not specified | ~0.065 | [6] |

| New Tobacco Products (μg/g wet weight) | |||||

| Ariva | ~0.26 (Total TSNAs) | 56-99 ng/g (NNN+NNK) | 56-99 ng/g (NNN+NNK) | Majority of TSNA content | [5] |

| Stonewall | ~0.28 (Total TSNAs) | 56-99 ng/g (NNN+NNK) | 56-99 ng/g (NNN+NNK) | Majority of TSNA content | [5] |

| Exalt | 3.3 (Total TSNAs) | Data not specified | Data not specified | Data not specified | [5] |

Table 2: Urinary Levels of N'-Nitrosoanabasine (NAB) in Different User Groups

| User Group | NAB Concentration | NNN Concentration | NNAL Concentration | Reference(s) |

| Cigarette Smokers | 0.040 ± 0.039 pmol/mg creatinine | 0.18 ± 0.22 pmol/mg creatinine | Data not specified | [5][8] |

| Data not specified | 0.060 ± 0.035 pmol/mL | 2.41 ± 1.41 pmol/mL | [8] | |

| Smokeless Tobacco Users | 0.23 ± 0.19 pmol/mg creatinine | 0.64 ± 0.44 pmol/mg creatinine | Data not specified | [5][8] |

| E-cigarette Users | Data not specified | 0.001 - 0.01 pmol/mL (in 5 of 20 users) | 0.07 ± 0.18 pmol/mL | [9][10] |

| Data not specified | Geometric Mean: 0.0055 pmol/mL | Geometric Mean: 0.024 pmol/mL | [8] | |

| Non-Smokers | At or below LOD (<5 pg/mL) | At or below LOD (<2 pg/mL) | Mean: 10 pg/mL | [3] |

Experimental Protocols

The accurate quantification of NAB in biological matrices, particularly urine, is crucial for its use as a biomarker. The following protocol outlines a typical liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of total NAB (free and glucuronidated forms).

Protocol 1: Quantification of Total N'-Nitrosoanabasine in Human Urine by LC-MS/MS

1. Sample Collection and Storage:

-

Collect 24-hour urine samples from subjects.

-

To prevent artificial nitrosamine formation, add a strong base (e.g., sodium hydroxide) or ammonium (B1175870) sulfamate (B1201201) to the collection container.

-

Store urine samples at -20°C or lower until analysis.

2. Enzymatic Hydrolysis of Glucuronides:

-

Thaw urine samples to room temperature.

-

To a 1 mL aliquot of urine, add an internal standard solution (e.g., deuterated NAB).

-

Add β-glucuronidase from Helix pomatia (e.g., Type H-2, Sigma-Aldrich). The optimal amount of enzyme and incubation conditions should be determined empirically, but a common starting point is to incubate at 37°C for 4-18 hours at a pH of approximately 5.0.[11][12]

3. Solid-Phase Extraction (SPE):

-

Conditioning: Condition a mixed-mode cation exchange SPE cartridge (e.g., Oasis MCX) with methanol (B129727) followed by water.[13][14]

-

Loading: Load the hydrolyzed urine sample onto the conditioned SPE cartridge.

-

Washing: Wash the cartridge with a weak acidic solution (e.g., 0.1% formic acid in water) to remove hydrophilic impurities, followed by an organic solvent (e.g., methanol) to remove lipophilic impurities.[14]

-

Elution: Elute the retained NAB and other TSNAs with a basic organic solution (e.g., 5% ammonium hydroxide (B78521) in methanol).[13]

4. LC-MS/MS Analysis:

-

Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in a small volume of the initial mobile phase.

-

Chromatographic Separation:

-

Column: Use a C18 reverse-phase column (e.g., Zorbax SB C18, 1.8 µm, 3.0 × 150 mm).[12]

-

Mobile Phase: Employ a gradient elution with a mobile phase consisting of an aqueous component (e.g., 15 mM ammonium acetate) and an organic component (e.g., methanol).[12]

-

Flow Rate: A typical flow rate is 0.4 mL/min.[12]

-

-

Mass Spectrometric Detection:

-

Ionization: Use positive electrospray ionization (ESI+).

-

Detection Mode: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode.

-

Mass Transitions: Monitor for specific precursor-to-product ion transitions for NAB and its internal standard. While specific transitions for NAB are not consistently reported across all literature, a common approach for nitrosamines involves monitoring the loss of the nitroso group (-NO).

-

5. Quantification:

-

Generate a calibration curve using known concentrations of NAB standards.

-

Calculate the concentration of NAB in the urine samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Mandatory Visualizations

Formation and Metabolic Activation of N'-Nitrosoanabasine

NAB is formed from the nitrosation of anabasine, a minor alkaloid present in tobacco.[15] Once in the body, NAB undergoes metabolic activation, primarily by cytochrome P450 (CYP) enzymes, which can lead to the formation of DNA adducts and subsequent genotoxicity.[16]

Experimental Workflow for Urinary NAB Quantification

The analytical procedure for quantifying NAB in urine involves several key steps, from sample preparation to instrumental analysis, to ensure accuracy and sensitivity.

DNA Damage Response Signaling Pathway

The formation of DNA adducts by NAB metabolites can trigger cellular DNA damage response (DDR) pathways. The ATM (Ataxia-Telangiectasia Mutated) and ATR (Ataxia Telangiectasia and Rad3-related) kinases are central to this response, initiating a signaling cascade that can lead to cell cycle arrest, DNA repair, or apoptosis.[17][18]

References

- 1. Urinary levels of the tobacco-specific carcinogen N′-nitrosonornicotine and its glucuronide are strongly associated with esophageal cancer risk in smokers - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Determination of tobacco-specific N-nitrosamines in urine of smokers and non-smokers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. covachem.com [covachem.com]

- 5. Tobacco-specific nitrosamines and their pyridine-N-glucuronides in the urine of smokers and smokeless tobacco users - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Carcinogenic Tobacco-Specific N-Nitrosamines in U.S. Cigarettes -Three Decades of Remarkable Neglect by the Tobacco Industry - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Mass Spectrometric Quantitation of N′-Nitrosonornicotine-1N-oxide in the Urine of Cigarette Smokers and Smokeless Tobacco Users - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Combined Analysis of N′-Nitrosonornicotine and 4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanol in the Urine of Cigarette Smokers and e-Cigarette Users - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Presence of the carcinogen N′-nitrosonornicotine in saliva of e-cigarette users - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Evaluation of Toxicant and Carcinogen Metabolites in the Urine of E-Cigarette Users Versus Cigarette Smokers - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Simultaneous analysis of urinary total 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanol, N′-nitrosonornicotine, and cotinine by liquid chromatography-tandem mass-spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Mixed-Mode SPE Improves Extraction of Pharmaceutical Compounds from Biological Fluids [sigmaaldrich.com]

- 14. chromatographytoday.com [chromatographytoday.com]

- 15. researchgate.net [researchgate.net]

- 16. Comparison of Urinary Biomarkers of Exposure in Humans Using Electronic Cigarettes, Combustible Cigarettes, and Smokeless Tobacco - PMC [pmc.ncbi.nlm.nih.gov]

- 17. DNA Damage Sensing by the ATM and ATR Kinases - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

A Historical Perspective of N'-Nitrosoanabasine Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

N'-Nitrosoanabasine (NAB) is a tobacco-specific nitrosamine (B1359907) (TSNA) that has been a subject of toxicological and carcinogenic research for decades. As a component of both smoking and smokeless tobacco products, understanding its formation, metabolic activation, and mechanism of action is crucial for assessing its risk to human health. This technical guide provides a comprehensive historical overview of NAB research, presenting key quantitative data, detailed experimental protocols from seminal studies, and visualizations of the critical signaling pathways involved in its biological effects.

Early Discovery and Carcinogenicity Studies

The story of NAB research begins with the broader investigation into the carcinogenic properties of tobacco smoke. Following the identification of nitrosamines as a potent class of carcinogens, researchers began to investigate their presence in tobacco and tobacco smoke.

Landmark Carcinogenicity Bioassays

Two early studies laid the foundation for our understanding of NAB's carcinogenic potential.

Boyland et al. (1964): This pioneering study was among the first to investigate the carcinogenicity of a tobacco-specific nitrosamine.[1][2]

-

Experimental Protocol:

-

Test Substance: N'-Nitrosoanabasine (NAB)

-

Animal Model: Chester Beatty albino rats.[3]

-

Administration: Dissolved in drinking water.[3]

-

Dosage and Duration: The exact dosage and duration were not specified in the available abstract, but the administration was for the lifespan of the animals.[3]

-

Endpoint: Observation of tumor development, particularly in the esophagus.

-

Hoffmann et al. (1975 & 1977): These studies provided a comparative analysis of the carcinogenicity of NAB and its structural analog, N'-Nitrosonornicotine (NNN).

-

Experimental Protocol (1975 Rat Study): [4]

-

Test Substances: N'-Nitrosoanabasine (NAB) and N'-Nitrosonornicotine (NNN).

-

Animal Model: Male Fischer rats.[4]

-

Administration: Administered in the drinking water.[4]

-

Dosage and Duration: A total dose of 630 mg of each compound was administered over 30 weeks.[4]

-

Endpoint: Observation of tumor development, with a focus on the esophagus and nasal cavity.

-

-

Experimental Protocol (1977 Hamster Study): [3]

-

Test Substances: N'-Nitrosoanabasine (NAB) and N'-Nitrosonornicotine (NNN).

-

Animal Model: Syrian golden hamsters.[3]

-

Administration: Subcutaneous injection.[3]

-

Dosage and Duration: Injections were given three times per week for 25 weeks, followed by an observation period of 58 weeks.[3]

-

Endpoint: Assessment of tumor incidence in various organs.

-

Quantitative Carcinogenicity Data

The following tables summarize the key quantitative findings from these early carcinogenicity studies.

| Study | Animal Model | Compound | Dose/Duration | Tumor Site | Tumor Incidence | Reference |

| Boyland et al. (1964) | Chester Beatty albino rats | NAB | Lifelong in drinking water | Esophagus | Data not available in abstract | [1][2] |

| Hoffmann et al. (1975) | Male Fischer rats | NAB | 630 mg total dose over 30 weeks in drinking water | Esophagus | 1/20 (5%) | [4] |

| NNN | 630 mg total dose over 30 weeks in drinking water | Esophagus | 12/20 (60%) | [4] | ||

| Hoffmann et al. (1977) | Syrian golden hamsters | NAB & NNN | Subcutaneous injection, 3x/week for 25 weeks | Data not available in abstract | Data not available in abstract | [3] |

These early studies established that while NAB is a carcinogen, it is generally less potent than its counterpart, NNN.[4]

Analytical Methodologies for NAB Detection

The accurate quantification of NAB in tobacco products and biological samples has been essential for exposure assessment and mechanistic studies. Gas Chromatography with a Thermal Energy Analyzer (GC-TEA) has historically been a key analytical technique.

GC-TEA Analysis of N'-Nitrosoanabasine

-

Principle: GC separates the volatile compounds in a sample, and the TEA detector selectively detects nitrosamines. The N-N=O bond is pyrolytically cleaved, and the resulting NO radical is detected by its chemiluminescent reaction with ozone.[5][6]

-

Generalized Experimental Protocol for Tobacco Analysis: [7][8]

-

Extraction: Tobacco samples are typically extracted with an aqueous buffer containing ascorbic acid to prevent artifactual nitrosamine formation.

-

Purification: The extract is then partitioned into an organic solvent like dichloromethane. Further cleanup is often performed using column chromatography to remove interfering compounds.

-

Derivatization (if necessary): For some nitrosamines, derivatization may be required to improve volatility for GC analysis.

-

GC-TEA Analysis: The purified and concentrated sample is injected into the GC-TEA system.

-

Gas Chromatograph Conditions:

-

Column: A capillary column suitable for separating nitrosamines (e.g., a DB-5 or equivalent).

-

Carrier Gas: Helium or Nitrogen.

-

Temperature Program: A temperature gradient is used to separate the compounds based on their boiling points.

-

-

Thermal Energy Analyzer Conditions:

-

Pyrolyzer Temperature: High enough to cleave the N-NO bond (typically >500°C).

-

Ozone Flow: Optimized for the chemiluminescent reaction.

-

-

-

Quantification: The peak area of NAB is compared to a calibration curve generated from standards of known concentrations.

-

Metabolism and Genotoxicity

The carcinogenicity of NAB is dependent on its metabolic activation to reactive intermediates that can damage cellular macromolecules, particularly DNA.

Metabolic Activation by Cytochrome P450 Enzymes

Like other nitrosamines, NAB is metabolized by the cytochrome P450 (CYP) superfamily of enzymes.[9][10] While the specific CYP isozymes responsible for NAB metabolism are not as extensively studied as those for NNN and NNK, it is known that NAB can competitively inhibit the metabolism of NNN by CYP2A13, suggesting that it is also a substrate for this enzyme.[11] The metabolic activation of nitrosamines generally proceeds through α-hydroxylation, which leads to the formation of unstable intermediates that can generate DNA-alkylating agents.[12]

References

- 1. THE CARCINOGENICITY OF NITROSOANABASINE, A POSSIBLE CONSTITUENT OF TOBACCO SMOKE - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. oehha.ca.gov [oehha.ca.gov]

- 4. A study of tobacco carcinogenesis. XIV. Effects of N'-nitrosonornicotine and N'-nitrosonanabasine in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. filab.fr [filab.fr]

- 6. Trace analysis of volatile N-nitroso compounds by combined gas chromatography and thermal energy analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Determination of tobacco specific nitrosamines in whole tobacco by GC-TEA: T-309A - Canada.ca [canada.ca]

- 8. Determination of Nitrosamines in Whole Tobacco [healthycanadians.gc.ca]

- 9. Metabolic inactivation of N-nitrosamines by cytochrome P-450 in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Tobacco-specific nitrosamines, an important group of carcinogens in tobacco and tobacco smoke - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. In vitro metabolism of N'-Nitrosonornicotine catalyzed by cytochrome P450 2A13 and its inhibition by nicotine, N'-Nitrosoanatabine and N'-Nitrosoanabasine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. DNA Alkylation Damage by Nitrosamines and Relevant DNA Repair Pathways - PMC [pmc.ncbi.nlm.nih.gov]

N'-Nitrosoanabasine (NAB) in Smokeless Tobacco: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the occurrence of N'-Nitrosoanabasine (NAB), a tobacco-specific nitrosamine (B1359907) (TSNA) and a potent carcinogen, in various smokeless tobacco products.[1] This document summarizes quantitative data, details analytical methodologies for its detection, and illustrates a general experimental workflow for its analysis.

Quantitative Occurrence of N'-Nitrosoanabasine in Smokeless Tobacco Products

NAB is one of the four principal TSNAs found in tobacco products and is formed from the nitrosation of the tobacco alkaloid anabasine.[2][3] Its concentration in smokeless tobacco can vary significantly depending on the product type, manufacturing processes, and geographical origin. The following table summarizes the levels of NAB reported in various smokeless tobacco products.

| Product Type | Region/Country | NAB Concentration (ng/g dry or wet weight) | Reference |

| Moist Snuff | USA | 130 - 500 ng/g (dry weight) | [4] |

| Moist Snuff | USA | Upper concentration of 10,670 ng/g (dry weight) | [4] |

| Dry Snuff | USA | Up to 1,530 ng/g (dry weight) | [4] |

| Chewing Tobacco | USA | Generally lower than moist snuff | [4] |

| Smokeless Tobacco | Bangladesh | 0.037 - 13 µg/g (powder) | [5] |

| Khaini, Zarda | India | Not explicitly separated, but TSNAs are high | [6] |

| Toombak | Sudan | High levels of TSNAs, specific NAB data not isolated in snippets | [2] |

| Snus | Sweden | Generally lower TSNA levels compared to some US products | [7] |

Experimental Protocols for NAB Analysis

The accurate quantification of NAB in smokeless tobacco requires robust analytical methodologies. The most common techniques employed are Gas Chromatography-Thermal Energy Analysis (GC-TEA) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Sample Preparation and Extraction

Objective: To efficiently extract NAB from the complex tobacco matrix while minimizing the formation of artifacts.

Common Protocol using Aqueous Buffer Extraction (for GC-TEA and LC-MS/MS):

-

Sample Homogenization: A representative sample of the smokeless tobacco product (typically 0.25g to 1g) is weighed.[8][9]

-

Extraction: The tobacco sample is placed in a flask with an aqueous buffer solution, such as a citrate-phosphate buffer or an ammonium (B1175870) acetate (B1210297) solution.[8][9][10] To prevent the artificial formation of nitrosamines during the extraction process, an inhibitor like L-ascorbic acid is often added to the buffer.[9]

-

Internal Standard Spiking: A known amount of an internal standard, such as N-nitrosoguvacoline (NG) for GC-TEA or a deuterium-labeled NAB analogue (NAB-d4) for LC-MS/MS, is added to the sample.[9][11] This allows for accurate quantification by correcting for any loss of analyte during sample preparation and analysis.

-

Shaking/Agitation: The flask is agitated on a wrist-action shaker for a specified period (e.g., 60 minutes) to ensure thorough extraction of the TSNAs into the buffer solution.[9]

-

Filtration/Centrifugation: The resulting extract is filtered or centrifuged to separate the liquid phase from the solid tobacco material.[8]

Sample Clean-up (Enrichment)

Objective: To remove interfering compounds from the extract and concentrate the TSNAs prior to instrumental analysis.

Protocol using Liquid-Liquid Extraction or Solid-Phase Extraction (SPE):

-

Liquid-Liquid Extraction (for GC-TEA):

-

Solid-Phase Extraction (SPE) (for LC-MS/MS):

-

The aqueous extract is passed through an SPE cartridge.

-

Interfering compounds are washed from the cartridge with a specific solvent.

-

The TSNAs, including NAB, are then eluted from the cartridge with a different solvent. This step helps to minimize matrix effects which can suppress or enhance the analyte signal during LC-MS/MS analysis.[12]

-

Instrumental Analysis

Objective: To separate, detect, and quantify NAB.

2.3.1. Gas Chromatography-Thermal Energy Analysis (GC-TEA)

-

Principle: This method is highly selective for nitrosamines. The gas chromatograph separates the different compounds in the sample extract. The eluting compounds are then passed through a pyrolyzer, which cleaves the N-NO bond in nitrosamines to produce a nitric oxide (NO) radical. The TEA detector specifically detects this NO radical, providing a highly selective signal for nitrosamines.

-

Typical Parameters:

-

Column: A capillary column suitable for separating TSNAs.

-

Injection: A small volume of the concentrated extract is injected into the GC.

-

Detection: Thermal Energy Analyzer.

-

Quantification: Based on the peak area of NAB relative to the peak area of the internal standard.[10]

-

2.3.2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

-

Principle: This is a highly sensitive and selective method. The liquid chromatograph separates the compounds in the extract. The eluting compounds are then ionized (typically using electrospray ionization - ESI) and enter the mass spectrometer. The first mass spectrometer (Q1) selects the parent ion of NAB. This ion is then fragmented in a collision cell (Q2), and the resulting fragment ions are detected by the second mass spectrometer (Q3). This multiple reaction monitoring (MRM) provides excellent specificity and sensitivity.

-

Typical Parameters:

-

Column: A reverse-phase C18 column is commonly used.[8]

-

Mobile Phase: A gradient of an aqueous phase (e.g., ammonium acetate in water) and an organic phase (e.g., acetonitrile/water with ammonium acetate).[8]

-

Ionization: Positive ion electrospray ionization (ESI+).[11]

-

Detection: Tandem mass spectrometer operating in MRM mode.[8][11]

-

Quantification: Based on the ratio of the peak area of the NAB transition to the peak area of the internal standard transition.[11]

-

Visualizations

Experimental Workflow for NAB Analysis

Caption: Experimental workflow for the extraction and analysis of N'-Nitrosoanabasine (NAB) from smokeless tobacco.

General Carcinogenic Activation of Tobacco-Specific Nitrosamines

While a specific signaling pathway for NAB is not as extensively detailed as for other TSNAs like NNK, the general mechanism of metabolic activation leading to carcinogenesis is understood to be similar for many nitrosamines. This involves enzymatic hydroxylation, which ultimately leads to the formation of DNA adducts.

Caption: Generalized pathway for the metabolic activation of N'-Nitrosoanabasine (NAB) leading to potential carcinogenesis.

References

- 1. (S)-N-Nitrosoanabasine (NAB) | Certified Solutions Standards | Certified Reference Materials - Cerilliant [cerilliant.com]

- 2. Summary of Data Reported and Evaluation - Smokeless Tobacco and Some Tobacco-specific N-Nitrosamines - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. publications.iarc.who.int [publications.iarc.who.int]

- 4. Exposure Data - Smokeless Tobacco and Some Tobacco-specific N-Nitrosamines - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Comparison of tobacco-specific nitrosamine levels in smokeless tobacco products: High levels in products from Bangladesh | PLOS One [journals.plos.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. htslabs.com [htslabs.com]

- 9. Determination of tobacco specific nitrosamines in whole tobacco by GC-TEA: T-309A - Canada.ca [canada.ca]

- 10. Quantification of tobacco specific nitrosamines in tobacco | CORESTA [coresta.org]

- 11. Determination of tobacco specific nitrosamines in whole tobacco by LC-MS/MS: T-309B - Canada.ca [canada.ca]

- 12. lcms.cz [lcms.cz]

Toxicological Profile of N'-Nitrosoanabasine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

N'-Nitrosoanabasine (NAB) is a tobacco-specific nitrosamine (B1359907) (TSNA) found in tobacco products and smoke. As a member of the N-nitrosamine class of compounds, which are known for their carcinogenic potential, understanding the toxicological profile of NAB is crucial for assessing its risk to human health. This technical guide provides a comprehensive overview of the current knowledge regarding the toxicology of NAB, with a focus on its carcinogenicity, genotoxicity, metabolism, and mechanisms of action. This document is intended to serve as a resource for researchers, scientists, and drug development professionals involved in toxicology, cancer research, and the regulation of tobacco products.

Chemical and Physical Properties

N'-Nitrosoanabasine is a derivative of the tobacco alkaloid anabasine.

| Property | Value |

| Chemical Name | 3-(1-nitroso-2-piperidinyl)-pyridine |

| Synonyms | NAB |

| CAS Number | 1133-64-8 |

| Molecular Formula | C₁₀H₁₃N₃O |

| Molecular Weight | 191.23 g/mol |

| Appearance | Yellowish oil or solid |

| Solubility | Soluble in organic solvents such as methanol (B129727) and dichloromethane |

Carcinogenicity

Animal studies have demonstrated the carcinogenic potential of N'-Nitrosoanabasine, although it is generally considered a weaker carcinogen compared to other TSNAs like N'-Nitrosonornicotine (NNN) and 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (B1679377) (NNK).

Animal Carcinogenicity Data

The primary target organ for NAB-induced carcinogenicity in rats is the esophagus.

Table 1: Summary of Carcinogenicity Data for N'-Nitrosoanabasine in Fischer Rats

| Species/Strain | Route of Administration | Dose | Duration of Treatment | Tumor Type | Tumor Incidence | Reference |

| Male Fischer Rats | Drinking Water | Total dose: 630 mg | 30 weeks | Esophageal tumors | 1/20 (5%) | Hoffmann et al., 1975[1][2] |

In the same study, NNN administered under identical conditions induced esophageal tumors in 12 out of 20 rats (60%)[1][2].

Experimental Protocol: Carcinogenicity Bioassay in Rats (Hoffmann et al., 1975)

-

Test Substance: N'-Nitrosoanabasine (NAB), synthesized and purified.

-

Animals: Male Fischer rats.

-

Administration: NAB was administered in the drinking water.

-

Dosage: A total dose of 630 mg of NAB was administered to each rat over the treatment period.

-

Duration: The treatment duration was 30 weeks.

-

Control Groups: A positive control group receiving 1,4-dinitrosopiperazine (B30178) (DNPI), a known esophageal carcinogen, and a vehicle control group were included.

-

Observation Period: Animals were observed for the development of tumors for up to 11 months.

-

Endpoint: The primary endpoint was the incidence of esophageal tumors, confirmed by histopathological examination.

Genotoxicity

N'-Nitrosoanabasine has been shown to be mutagenic and clastogenic in in vitro systems, with its genotoxic activity being dependent on metabolic activation.

In Vitro Genotoxicity Data

Table 2: Summary of In Vitro Genotoxicity Data for N'-Nitrosoanabasine

| Assay | Test System | Metabolic Activation | Concentration Range | Results | Reference |